

Introduction to (Cyclobutylmethyl)(methyl)amine

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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

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(Cyclobutylmethyl)(methyl)amine is a secondary amine, meaning the nitrogen atom is bonded to two organic substituents and one hydrogen atom.^{[1][2][3]} The substituents are a cyclobutylmethyl group and a methyl group, making it an unsymmetrical amine.^{[1][2]} Understanding the precise IUPAC name is critical for unambiguous communication in research and development.

Molecular Structure and Properties

The chemical structure consists of a cyclobutane ring attached to a methylene group (-CH₂-), which in turn is bonded to a nitrogen atom. The nitrogen atom is also bonded to a methyl group (-CH₃) and a hydrogen atom.

Table 1: Physicochemical Data for **(Cyclobutylmethyl)(methyl)amine**

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ N	PubChem ^[4]
Molar Mass	99.17 g/mol	PubChem ^[4]
IUPAC Name	1-cyclobutyl-N-methylmethanamine	PubChem ^[4]
Alternate IUPAC Name	N-methylcyclobutanemethanamine	ChemBK ^[5]
CAS Number	67579-87-7	ChemBK ^[5]

Systematic IUPAC Nomenclature

The IUPAC nomenclature for amines provides several systematic ways to name a compound, with one being the preferred IUPAC name (PIN). For unsymmetrically substituted secondary amines, the largest alkyl group is typically considered part of the parent amine, while the smaller group is treated as a substituent on the nitrogen atom.^{[1][2][6]}

Method 1: N-substituted Alkylamine

This is a common and straightforward method for naming unsymmetrical secondary and tertiary amines.

Experimental Protocol (Naming Procedure):

- **Identify the Amine Type:** The nitrogen atom is bonded to two alkyl groups (cyclobutylmethyl and methyl), classifying it as a secondary amine.
- **Determine the Parent Alkyl Group:** The larger of the two alkyl groups is chosen as the parent. In this case, the cyclobutylmethyl group is larger than the methyl group.
- **Name the Parent Amine:** The parent amine is named by adding the suffix "-amine" to the name of the parent alkyl group. Thus, the parent amine is cyclobutylmethanamine.
- **Name the N-Substituent:** The smaller alkyl group is treated as a substituent on the nitrogen atom. This is indicated by the prefix "N-". Therefore, the substituent is N-methyl.
- **Assemble the Full Name:** The N-substituent is placed before the name of the parent amine.

Following this protocol, the IUPAC name is N-methylcyclobutanemethanamine.

Method 2: Substituted Alkanamine (Preferred IUPAC Name)

This method treats the amine as a substituted alkane, which is often the preferred method for more complex structures.

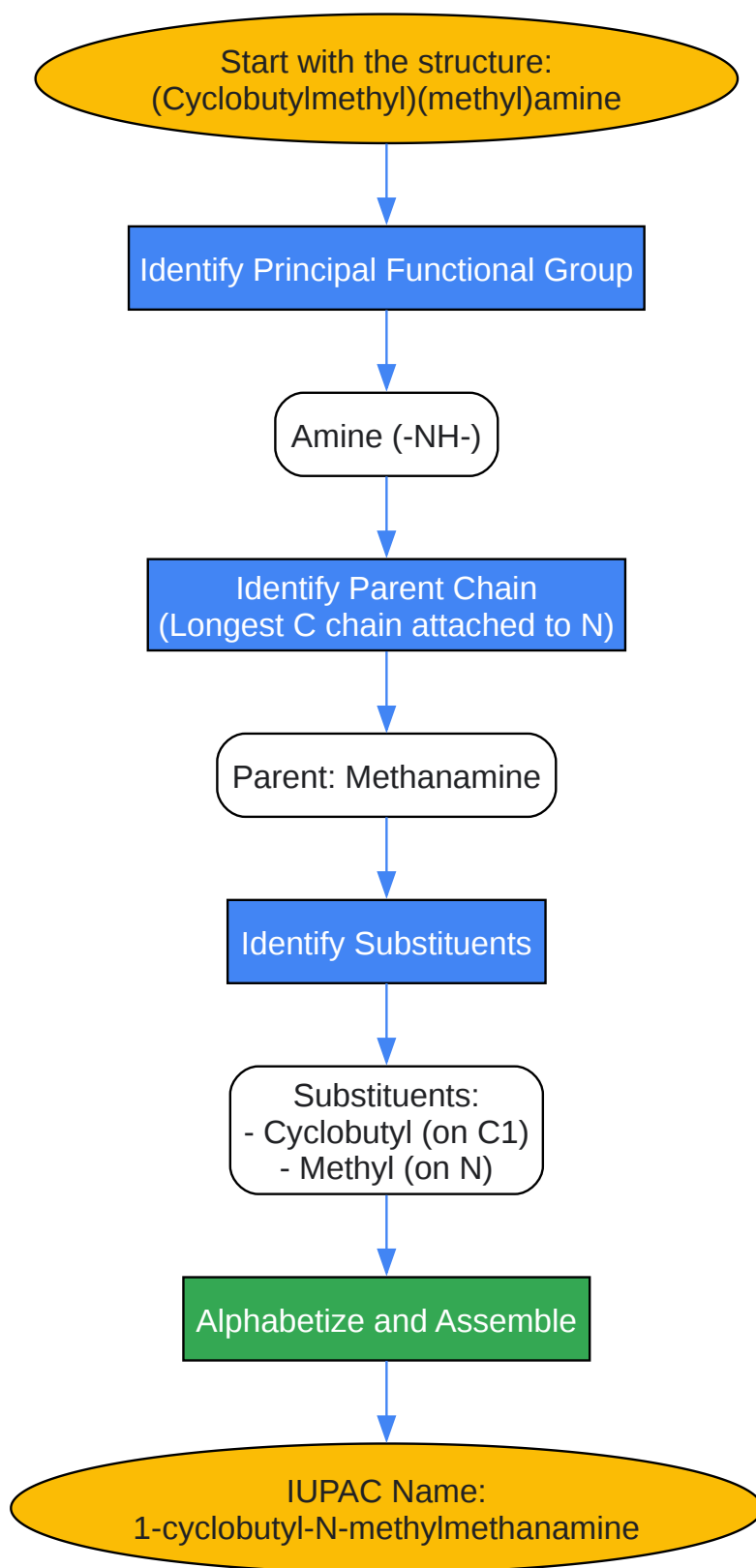
Experimental Protocol (Naming Procedure):

- Identify the Principal Functional Group: The amine group (-NH-) is the principal functional group.
- Identify the Parent Chain: The longest carbon chain containing the functional group is identified. In this case, the longest chain attached to the nitrogen is a single carbon atom (the methylene group). Therefore, the parent amine is methanamine.
- Identify the Substituents: There are two substituents: a cyclobutyl group attached to the carbon of the methanamine parent and a methyl group attached to the nitrogen.
- Number the Parent Chain: The carbon of the methanamine is numbered as 1.
- Locate and Name the Substituents:
 - The cyclobutyl group is on carbon 1, so it is named "1-cyclobutyl".
 - The methyl group is on the nitrogen atom, so it is named "N-methyl".
- Assemble the Full Name: The substituents are listed alphabetically (cyclobutyl before methyl) followed by the parent amine name.

This leads to the preferred IUPAC name: 1-cyclobutyl-N-methylmethanamine.^[4]

Visualization of the Naming Process

The logical workflow for deriving the preferred IUPAC name can be visualized as follows:



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Caption: Workflow for deriving the IUPAC name of **(Cyclobutylmethyl)(methyl)amine**.

Conclusion

The systematic application of IUPAC rules leads to the preferred name 1-cyclobutyl-N-methylmethanamine for the compound **(Cyclobutylmethyl)(methyl)amine**. The alternative name, N-methylcyclobutanemethanamine, is also correct and readily understood. The choice of which name to use may depend on the context, but for formal documentation and publication, the preferred IUPAC name is recommended to ensure clarity and consistency.

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